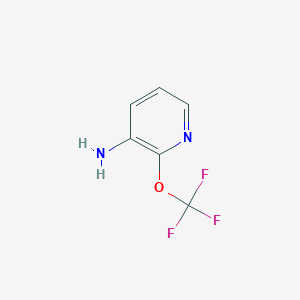

2-(Trifluoromethoxy)pyridin-3-amine

描述

Structure

3D Structure

属性

IUPAC Name |

2-(trifluoromethoxy)pyridin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5F3N2O/c7-6(8,9)12-5-4(10)2-1-3-11-5/h1-3H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUEOPNNIXGYENY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)OC(F)(F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5F3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Transformations and Derivatization Strategies of 2 Trifluoromethoxy Pyridin 3 Amine

Functionalization at the Amine Group

The primary amine group is a key site for derivatization, enabling the formation of a wide range of functional groups through various reactions.

The nucleophilic nature of the primary amine on the pyridine (B92270) ring allows for straightforward acylation and alkylation reactions.

Acylation: This reaction involves treating 2-(Trifluoromethoxy)pyridin-3-amine with an acylating agent, such as an acid chloride or anhydride, typically in the presence of a base to neutralize the acid byproduct. This process converts the amine into a more stable amide linkage. A classic example is the Friedel-Crafts acylation, where an aromatic ring is acylated using an acyl halide and a Lewis acid catalyst like aluminum chloride (AlCl₃). masterorganicchemistry.comresearchgate.net While this reaction typically targets aromatic C-H bonds, the principle of activating an acyl halide with a Lewis acid can be applied to N-acylation. The reaction between the amine and the acyl halide forms a stable carbon-nitrogen bond. masterorganicchemistry.comyoutube.com The lone pair of electrons on the amine nitrogen attacks the electrophilic carbonyl carbon of the acylating agent, leading to the formation of a tetrahedral intermediate which then collapses to form the amide.

Alkylation: N-alkylation of this compound can be achieved using alkyl halides. However, a significant challenge in the alkylation of primary amines is the potential for polyalkylation, where the resulting secondary amine is often more reactive than the starting primary amine. libretexts.org To achieve mono-alkylation, specific strategies such as reductive amination or the use of protecting groups may be necessary. It is important to note that for Friedel-Crafts reactions, amine groups are generally problematic as the nitrogen's lone pair coordinates strongly with the Lewis acid catalyst, deactivating the ring system. libretexts.org

Table 1: Representative Acylation and Alkylation Reactions on Primary Amines This table illustrates general reactions applicable to this compound.

| Reaction Type | Reagent(s) | Product Type | General Notes |

|---|---|---|---|

| Acylation | Acyl Chloride (R-COCl), Base | Amide | Forms a stable amide bond. |

| Acylation | Acid Anhydride ((R-CO)₂O), Base | Amide | Another common method for amide synthesis. |

| Alkylation | Alkyl Halide (R-X) | Secondary/Tertiary Amine | Prone to over-alkylation. |

| Reductive Amination | Aldehyde/Ketone, Reducing Agent | Secondary Amine | Controlled method for mono-alkylation. |

The reaction of the primary amine of this compound with aldehydes or ketones leads to the formation of imines, also known as Schiff bases. researchgate.net This condensation reaction is typically catalyzed by acid or base and involves the elimination of a water molecule. nih.gov The resulting imine contains a carbon-nitrogen double bond (azomethine group), which is a valuable functional group in organic synthesis and coordination chemistry. researchgate.netnih.gov

The synthesis generally involves refluxing a solution of the amine and the carbonyl compound in a solvent like ethanol. acs.org The stability and properties of the resulting Schiff base can be influenced by the nature of the substituents on both the pyridine and the carbonyl precursor. For instance, Schiff bases with a hydroxyl group near the azomethine linkage can exhibit tautomerism. nih.gov A study on the related compound, 3-(trifluoromethyl)aniline, demonstrated its successful condensation with 2-hydroxy-3-ethoxybenzaldehyde to form a stable crystalline Schiff base. acs.org A similar reactivity pattern is expected for this compound.

To enhance detection and quantification in analytical methods like High-Performance Liquid Chromatography (HPLC), the primary amine of this compound can be derivatized. rsc.org This process involves tagging the amine with a molecule that has strong chromophoric or fluorophoric properties. iu.edu

Several reagents are commonly used for this purpose:

Dansyl Chloride (DNS-Cl): Reacts with primary amines to produce highly fluorescent sulfonamide adducts, making it one of the most frequently used derivatizing agents for HPLC analysis. rsc.org

9-Fluorenylmethoxycarbonyl Chloride (FMOC-Cl): This reagent yields derivatives with strong fluorescence, suitable for sensitive detection. rsc.org

2-(9-carbazole)Ethyl Chloroformate (CEOC): Used to create fluorescent derivatives for routine analysis. rsc.org

Trifluoroacetic Anhydride (TFAA): This acylating agent is used to create derivatives that are more volatile and thermally stable, improving their behavior in Gas Chromatography-Mass Spectrometry (GC-MS) analysis. iu.edu

These derivatization reactions typically occur under basic conditions to facilitate the nucleophilic attack of the amine on the reagent. rsc.org

Visible light photoredox catalysis offers a modern and powerful method for the functionalization of amines. nih.gov This technique relies on a photocatalyst, often a ruthenium or iridium complex, that becomes a potent oxidant upon excitation with visible light. nih.govacs.org The excited photocatalyst can accept an electron from an electron-rich amine, such as this compound, to generate a highly reactive amine radical cation. acs.orgyoutube.com

This radical cation intermediate can then undergo various transformations. For example, deprotonation at the α-C–H position can lead to the formation of an α-amino radical, which can participate in C-C bond-forming reactions. nih.gov This methodology allows for the functionalization of amines under mild conditions and has been applied to complex molecule synthesis. acs.org The trifluoromethoxy group's strong electron-withdrawing nature will influence the oxidation potential of the amine, a key parameter in designing photoredox catalytic cycles.

Reactivity of the Pyridine Nucleus

The pyridine ring itself is a site for various chemical modifications, particularly after the introduction of a halogen atom which can serve as a handle for cross-coupling reactions.

Halogenated derivatives of this compound are valuable substrates for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. These reactions are fundamental for constructing biaryl and heteroaryl structures, which are prevalent in pharmaceuticals. acs.orgnih.gov

For instance, a bromo-substituted derivative, such as 2-bromo-6-(trifluoromethoxy)pyridin-5-amine or 5-bromo-2-(trifluoromethoxy)pyridin-3-amine, can be coupled with a variety of boronic acids or esters in the presence of a palladium catalyst and a base. acs.org A key advantage of the Suzuki reaction in this context is its tolerance for the unprotected primary amine group, avoiding the need for additional protection-deprotection steps. acs.org Research has demonstrated the successful coupling of various halogenated pyridines and pyrazines bearing primary amines with pyridylboronic acids. acs.org Furthermore, the synthesis of trifluoromethoxylated pyridines and their subsequent functionalization through palladium-catalyzed reactions like Suzuki and Sonogashira couplings have been reported, highlighting the utility of these halogenated intermediates as versatile scaffolds. rsc.org

Table 2: Suzuki-Miyaura Coupling of a Halogenated Pyridine Amine This table shows a representative Suzuki-Miyaura reaction.

| Reactant 1 | Reactant 2 | Catalyst | Base | Product |

|---|---|---|---|---|

| Halogenated this compound | Aryl/Heteroaryl Boronic Acid | Pd(PPh₃)₄ or similar Pd(0) complex | Na₂CO₃, K₂CO₃, or other bases | Aryl/Heteroaryl-substituted this compound |

Electrophilic Aromatic Substitution on the Pyridine Ring

Electrophilic aromatic substitution (EAS) on a pyridine ring is inherently more challenging than on a benzene (B151609) ring. The electronegative nitrogen atom deactivates the ring towards electrophilic attack, making reactions like nitration, halogenation, and sulfonation require vigorous conditions, often resulting in low yields. youtube.comvaia.com For pyridine itself, electrophilic attack typically occurs at the C-3 position due to the relative stability of the resulting carbocation intermediate compared to attack at C-2 or C-4. vaia.com

In this compound, the scenario is more complex. The reactivity and regioselectivity are dictated by the combined influence of the pyridine nitrogen, the C-3 amino group, and the C-2 trifluoromethoxy group.

Amino Group (-NH₂): This is a powerful activating group and directs incoming electrophiles to the ortho and para positions. In this molecule, the positions ortho to the amine are C-2 (blocked) and C-4. The position para to the amine is C-6.

Trifluoromethoxy Group (-OCF₃): This is a strongly deactivating, electron-withdrawing group due to the high electronegativity of the fluorine atoms. It directs incoming electrophiles to the meta position. The positions meta to this group are C-4 and C-6.

Pyridine Nitrogen: Deactivates the entire ring, especially the α-positions (C-2, C-6) and the γ-position (C-4).

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution

| Position | Influence of -NH₂ (C-3) | Influence of -OCF₃ (C-2) | Influence of Pyridine N | Predicted Outcome |

|---|---|---|---|---|

| C-4 | Ortho (Activating) | Meta (Directing) | γ-position (Deactivating) | Favored site |

| C-5 | Meta (Deactivating) | Para (Directing) | β-position (Less Deactivated) | Disfavored |

| C-6 | Para (Activating) | Meta (Directing) | α-position (Deactivating) | Possible site , but less favored than C-4 due to α-deactivation |

Chichibabin Reactions for Additional Amine Group Introduction

The Chichibabin reaction is a classic method for the amination of nitrogen-containing heterocycles, typically involving the reaction of a pyridine with sodium amide (NaNH₂) to introduce an amino group at the 2- or 4-position. myttex.netwikipedia.org The mechanism is a nucleophilic aromatic substitution where a hydride ion is eliminated. wikipedia.org

For this compound, a direct Chichibabin reaction presents several challenges. The 2-position is already substituted. The reaction would therefore target the other electron-deficient positions, C-6 and C-4.

Reactivity: The strongly electron-withdrawing -OCF₃ group at C-2 significantly enhances the electrophilicity of the α-position (C-6) and the γ-position (C-4), potentially facilitating nucleophilic attack.

Regioselectivity: Nucleophilic attack is generally favored at the α-positions of the pyridine ring. Therefore, amination at C-6 would be the expected major pathway.

Complications: The existing primary amine at C-3 is acidic and would be deprotonated by the highly basic sodium amide. This would form an anionic species, which could complicate the desired nucleophilic substitution on the ring.

Modern modifications of the Chichibabin reaction, such as using a sodium hydride-iodide composite with various primary alkylamines, can proceed under milder conditions and may offer a more viable route for introducing a second amino or alkylamino group onto the ring. ntu.edu.sg For instance, a reaction of 3-methoxypyridine (B1141550) with n-butylamine mediated by a NaH-iodide composite yielded not only the expected substitution product but also a C2-aminated product via a Chichibabin-type mechanism. ntu.edu.sg A similar approach could potentially be adapted for the C-6 amination of this compound.

Cycloaddition Reactions for Fused Heterocyclic Systems

Cycloaddition reactions are powerful tools for constructing fused ring systems. Pyridine and its derivatives can participate in these reactions, although the aromaticity of the pyridine ring often needs to be overcome, for instance, by partial reduction to a dihydropyridine. nih.gov

For this compound, several cycloaddition strategies could be envisioned for creating fused heterocyclic structures, such as thieno[2,3-b]pyridines or pyrimidino-pyridines, which are known for their pharmacological activities. mdpi.com

[4+2] Cycloaddition (Diels-Alder): While the pyridine ring itself is a poor diene, it can be activated. Alternatively, functional groups on the ring can be used to build a diene system. More commonly, the pyridine ring can act as a dienophile if sufficiently electron-deficient.

[3+2] Cycloaddition: This is a versatile method for constructing five-membered heterocyclic rings. uchicago.edu The amino group at C-3 is a key handle for this type of transformation. For example, it could be converted into an azide (B81097) (N₃) group via diazotization followed by treatment with sodium azide. The resulting pyridyl azide could then undergo a [3+2] cycloaddition with various alkynes or alkenes to form fused triazole rings. Copper-catalyzed oxidative [3+2] cycloaddition reactions of secondary amines with diazo compounds have also been developed to form 1,2,3-triazoles. rsc.org This highlights a potential pathway where the amino group of the title compound could be a building block for a fused triazole system.

Influence of the Trifluoromethoxy Group on Reactivity and Regioselectivity

The trifluoromethoxy (-OCF₃) group is a unique substituent that exerts a powerful influence on the chemical properties of the pyridine ring. Its effects are primarily electronic, stemming from the high electronegativity of the three fluorine atoms.

The -OCF₃ group is strongly electron-withdrawing, primarily through a powerful negative inductive effect (-I). This significantly reduces the electron density of the entire aromatic ring, making it much less reactive towards electrophiles than an unsubstituted or even a methoxy-substituted pyridine. researchgate.net This deactivation is a key factor to consider in any planned electrophilic substitution reaction.

Conversely, this electron withdrawal activates the pyridine ring for nucleophilic aromatic substitution (SNAr). The carbon atoms at the ortho (C-3) and para (C-5) positions relative to the -OCF₃ group become more electron-deficient and thus more susceptible to attack by nucleophiles. In the case of this compound, this effect enhances the electrophilicity of the C-4 and C-6 positions, which are also activated by the pyridine nitrogen, making them prime targets for reactions like the Chichibabin amination.

The regioselectivity of electrophilic substitution is also governed by the -OCF₃ group. As a deactivating group, it is a meta-director. This aligns with the directing influence on positions C-4 and C-6, reinforcing the regiochemical outcome predicted by the activating amino group.

Table 2: Electronic Properties of the Trifluoromethoxy Group vs. Other Substituents

| Substituent | Inductive Effect | Resonance Effect | Overall Effect on EAS | Directing Influence (EAS) |

|---|---|---|---|---|

| -NH₂ (Amino) | -I (Weak) | +R (Strong) | Strongly Activating | Ortho, Para |

| -OCH₃ (Methoxy) | -I (Weak) | +R (Strong) | Strongly Activating | Ortho, Para |

| -OCF₃ (Trifluoromethoxy) | -I (Strong) | +R (Weak) | Strongly Deactivating | Meta |

| -NO₂ (Nitro) | -I (Strong) | -R (Strong) | Strongly Deactivating | Meta |

Spectroscopic Characterization and Structural Analysis of 2 Trifluoromethoxy Pyridin 3 Amine Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the carbon-hydrogen framework of organic molecules. For 2-(Trifluoromethoxy)pyridin-3-amine, ¹H, ¹³C, and ¹⁹F NMR would provide definitive information on its structure.

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons on the pyridine (B92270) ring and the protons of the amine group. The pyridine ring has three protons, and their chemical shifts are influenced by the electronic effects of the trifluoromethoxy and amino substituents. The -OCF₃ group is strongly electron-withdrawing, while the -NH₂ group is electron-donating.

The proton at position 6 (H-6) is anticipated to appear at the most downfield shift, likely in the range of 7.8-8.1 ppm, due to its proximity to the electronegative nitrogen atom of the pyridine ring. The proton at position 4 (H-4) would likely resonate at a lower chemical shift compared to H-6, predicted to be in the region of 7.2-7.5 ppm. The proton at position 5 (H-5) is expected to be the most shielded of the aromatic protons, with a predicted chemical shift around 6.8-7.1 ppm. The amine (-NH₂) protons would typically appear as a broad singlet, the chemical shift of which is highly dependent on solvent and concentration, but can be expected in the range of 4.0-5.5 ppm.

Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| H-6 | 7.8 - 8.1 | Doublet of doublets (dd) |

| H-4 | 7.2 - 7.5 | Doublet of doublets (dd) |

| H-5 | 6.8 - 7.1 | Doublet of doublets (dd) |

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, six distinct carbon signals are expected. The chemical shifts are significantly affected by the attached functional groups. The carbon atom of the trifluoromethoxy group (-OCF₃) is expected to show a quartet due to coupling with the three fluorine atoms, with a chemical shift in the range of 118-122 ppm. libretexts.org

The carbon atoms of the pyridine ring will have characteristic shifts. The C-2 carbon, directly attached to the -OCF₃ group, is predicted to be significantly downfield, likely around 150-155 ppm. The C-3 carbon, bonded to the amino group, is expected to be shielded and appear around 135-140 ppm. The other ring carbons (C-4, C-5, and C-6) are predicted to resonate in the aromatic region of 115-145 ppm. researchgate.net

Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-2 | 150 - 155 |

| C-3 | 135 - 140 |

| C-4 | 120 - 125 |

| C-5 | 115 - 120 |

| C-6 | 140 - 145 |

¹⁹F NMR spectroscopy is particularly useful for fluorine-containing compounds. This compound contains a -OCF₃ group, which will give a single, sharp signal in the ¹⁹F NMR spectrum. The chemical shift of the -OCF₃ group is typically found in the range of -57 to -60 ppm relative to a CFCl₃ standard. rsc.org This signal is not expected to show coupling to any protons in a proton-decoupled ¹⁹F NMR spectrum.

Predicted ¹⁹F NMR Data for this compound

| Fluorine Group | Predicted Chemical Shift (δ, ppm) |

|---|

Vibrational Spectroscopy for Molecular Fingerprinting

Vibrational spectroscopy, including FT-IR and FT-Raman, provides a molecular fingerprint by probing the vibrational modes of a molecule.

The FT-IR spectrum of this compound would be characterized by absorption bands corresponding to the N-H stretches of the primary amine, C-N, C=C, and C-H bonds of the pyridine ring, and the strong C-F and C-O stretches of the trifluoromethoxy group.

Primary amines typically show two N-H stretching bands in the region of 3300-3500 cm⁻¹. The N-H bending vibration is expected around 1600-1650 cm⁻¹. The C-N stretching vibration for aromatic amines appears in the 1250-1335 cm⁻¹ range. The aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while the C=C ring stretching vibrations occur in the 1400-1600 cm⁻¹ region. The most intense bands in the spectrum are likely to be the C-F stretching vibrations of the -CF₃ group, which are typically very strong and appear in the 1100-1300 cm⁻¹ range. The C-O stretching of the trifluoromethoxy group is also expected in the region of 1000-1100 cm⁻¹.

Predicted FT-IR Data for this compound

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Intensity |

|---|---|---|

| N-H stretch (asymmetric) | 3400 - 3500 | Medium |

| N-H stretch (symmetric) | 3300 - 3400 | Medium |

| Aromatic C-H stretch | 3000 - 3100 | Medium-Weak |

| N-H bend | 1600 - 1650 | Medium-Strong |

| Aromatic C=C stretch | 1400 - 1600 | Medium-Strong |

| C-N stretch (aromatic) | 1250 - 1335 | Medium-Strong |

| C-F stretch | 1100 - 1300 | Strong |

FT-Raman spectroscopy provides complementary information to FT-IR. While polar groups like C-F can be weak in Raman, the symmetric vibrations of the aromatic ring are often strong. For this compound, the symmetric ring breathing mode of the pyridine ring is expected to be a prominent feature, typically appearing around 990-1050 cm⁻¹. Aromatic C-H stretching vibrations will also be present. The -CF₃ symmetric stretch, while strong in IR, may show a weaker band in the Raman spectrum.

Predicted FT-Raman Data for this compound

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic C-H stretch | 3000 - 3100 | Strong |

| Aromatic ring stretch | 1550 - 1610 | Medium |

| Pyridine ring breathing | 990 - 1050 | Strong |

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is an essential analytical technique for determining the molecular weight and elucidating the structure of novel compounds through the analysis of their fragmentation patterns. For this compound, high-resolution mass spectrometry (HRMS) can confirm its elemental composition by providing a highly accurate mass measurement. The compound has a molecular formula of C6H5F3N2O and a monoisotopic mass of 178.0354 Da. uni.lu In mass spectrometry, this compound would be ionized, most commonly forming a molecular ion ([M]•+) or a protonated molecule ([M+H]+).

The molecular ion of an amine typically has an odd mass-to-charge ratio (m/z), which is consistent with the molecular weight of this compound. libretexts.org The analysis of the isotopic pattern of the molecular ion peak in high-resolution mass spectrometry further confirms the elemental composition. The following table provides predicted m/z values for various adducts of the isomeric compound 3-(trifluoromethoxy)pyridin-2-amine, which are expected to be similar for this compound. uni.lu

| Adduct | Predicted m/z |

| [M+H]+ | 179.04268 |

| [M+Na]+ | 201.02462 |

| [M-H]- | 177.02812 |

| [M+K]+ | 216.99856 |

| [M]+ | 178.03485 |

The fragmentation of the molecular ion provides valuable structural information. The fragmentation patterns for this compound are influenced by the presence of the amino group, the trifluoromethoxy group, and the pyridine ring. The amino group often directs fragmentation through alpha-cleavage, which is the breaking of the bond adjacent to the C-N bond. libretexts.org For aromatic amines, this can lead to characteristic fragments.

The trifluoromethoxy group is another key functional group influencing fragmentation. The cleavage of the O-CF3 bond or the entire trifluoromethoxy group can lead to significant fragment ions. For instance, in analogous structures, the loss of a trifluoromethyl group (CF3, 69 Da) is a noted fragmentation pathway. The ether linkage can also be a site of cleavage. The stability of the resulting fragments, such as carbocations or radical cations, will dictate the most probable fragmentation pathways and the relative intensities of the corresponding peaks in the mass spectrum.

X-ray Diffraction Analysis for Crystalline State Structure Determination

X-ray diffraction (XRD) on a single crystal is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. Although a specific crystal structure for this compound is not publicly available, the application of this technique to analogous pyridine derivatives provides significant insight into the expected structural features.

Furthermore, XRD analysis would reveal the spatial arrangement of the substituents on the pyridine ring, including the dihedral angles between the plane of the pyridine ring and the substituents. For instance, in analogous structures, dihedral angles between the pyridine ring and its substituents have been determined to be around 59.8°. This information is crucial for understanding the steric effects within the molecule.

The analysis of the crystal packing would show how the molecules arrange themselves in the solid state, revealing intermolecular interactions such as hydrogen bonding and van der Waals forces. The presence of the amino group suggests the potential for strong hydrogen bonding interactions, which would significantly influence the crystal lattice. The bulky trifluoromethoxy group is also expected to play a crucial role in the solid-state arrangement, potentially leading to a distorted lattice. The table below summarizes the kind of crystallographic data that would be obtained from an X-ray diffraction study.

| Parameter | Information Provided |

| Unit Cell Dimensions (a, b, c, α, β, γ) | The basic repeating unit of the crystal lattice |

| Space Group | The symmetry of the crystal structure |

| Atomic Coordinates (x, y, z) | The precise position of each atom in the unit cell |

| Bond Lengths | The distances between bonded atoms |

| Bond Angles | The angles between adjacent bonds |

| Torsion Angles | The dihedral angles describing the conformation |

| Intermolecular Interactions | Details of hydrogen bonds and other non-covalent interactions |

Computational Chemistry and Theoretical Studies on 2 Trifluoromethoxy Pyridin 3 Amine Systems

Density Functional Theory (DFT) Investigations of Electronic Structure and Energetics

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a balance between accuracy and computational cost for the study of molecular systems. DFT calculations are instrumental in exploring the electronic structure and energetics of 2-(Trifluoromethoxy)pyridin-3-amine.

The first step in any computational analysis is to determine the most stable three-dimensional structure of the molecule. This is achieved through geometry optimization. For this compound, the geometry is optimized to find the lowest energy conformation. The pyridine (B92270) ring is expected to be planar, but the substituents—the amine (-NH₂) and trifluoromethoxy (-OCF₃) groups—introduce conformational flexibility.

The orientation of the trifluoromethoxy group relative to the pyridine ring is of particular interest. Studies on other (trifluoromethoxy)pyridines suggest that the CF₃ group tends to adopt a conformation that minimizes electrostatic repulsion with the aromatic ring. researchgate.net The bond lengths and angles are predicted based on DFT calculations performed on analogous substituted pyridines. researchgate.netresearchgate.net For instance, the C-N bonds within the pyridine ring are expected to have lengths intermediate between single and double bonds, characteristic of an aromatic system. The C-O and C-F bond lengths will be influenced by the strong electronegativity of the fluorine atoms.

Below is a table of predicted geometrical parameters for the optimized structure of this compound based on DFT calculations.

| Parameter | Predicted Value | Justification/Analog Reference |

| C-C (ring) | 1.38 - 1.40 Å | Typical aromatic C-C bond length. wu.ac.th |

| C-N (ring) | 1.33 - 1.34 Å | Consistent with substituted pyridines. researchgate.netwu.ac.th |

| C-NH₂ | ~1.38 Å | Typical C-N single bond with partial double bond character due to resonance. |

| C-O | ~1.36 Å | Shorter than a typical C-O single bond due to electronic effects. |

| O-CF₃ | ~1.42 Å | Influenced by the electron-withdrawing CF₃ group. |

| C-F | ~1.34 Å | Standard C-F bond length in trifluoromethyl groups. |

| Dihedral Angle (C-C-O-C) | ~90° | The -OCF₃ group is likely staggered relative to the pyridine ring to minimize steric hindrance. researchgate.net |

This is an interactive data table. (Simulated)

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides a fingerprint of a molecule based on its vibrational modes. DFT calculations can predict these vibrational frequencies with a high degree of accuracy, aiding in the assignment of experimental spectra. While a specific experimental spectrum for this compound is not available, theoretical frequencies can be predicted. These calculations help to identify characteristic vibrations of the functional groups.

Key predicted vibrational modes would include:

N-H stretching from the amine group, typically appearing in the 3300-3500 cm⁻¹ region.

Pyridine ring C-H and C-C stretching modes, found in the 3000-3100 cm⁻¹ and 1400-1600 cm⁻¹ regions, respectively. researchgate.net

C-F stretching modes from the trifluoromethoxy group, which are very strong and appear in the 1100-1300 cm⁻¹ range.

C-O stretching of the trifluoromethoxy ether linkage, expected around 1200-1250 cm⁻¹.

The table below summarizes the predicted key vibrational frequencies.

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Description |

| N-H Asymmetric & Symmetric Stretch | 3450 - 3550 | Vibration of the amine group hydrogens. |

| Aromatic C-H Stretch | 3050 - 3150 | Stretching of C-H bonds on the pyridine ring. |

| C=N / C=C Ring Stretch | 1580 - 1610 | Aromatic ring stretching vibrations. researchgate.net |

| N-H Scissoring | 1600 - 1640 | In-plane bending of the amine group. |

| C-F Symmetric & Asymmetric Stretch | 1100 - 1300 | Strong absorptions characteristic of the -CF₃ group. |

| C-O-C Asymmetric Stretch | 1210 - 1260 | Stretching of the ether linkage. |

This is an interactive data table. (Simulated)

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. researchgate.netresearchgate.net The MEP map is plotted on the molecule's electron density surface, with colors indicating different potential values. Red typically signifies regions of most negative electrostatic potential (electron-rich, prone to electrophilic attack), while blue indicates the most positive potential (electron-poor, prone to nucleophilic attack). Green and yellow represent intermediate potentials.

For this compound, the MEP map is expected to show:

Negative Potential (Red/Yellow): Concentrated around the highly electronegative pyridine nitrogen atom and the oxygen atom of the trifluoromethoxy group. These sites are the most likely to interact with protons or other electrophiles. mdpi.com

Positive Potential (Blue): Localized on the hydrogen atoms of the amine group, making them potential hydrogen bond donors.

Neutral/Intermediate Potential (Green): Spread across the carbon atoms of the pyridine ring.

This distribution highlights the molecule's amphiphilic nature, with specific sites for electrophilic, nucleophilic, and hydrogen-bonding interactions.

Frontier Molecular Orbital (FMO) theory is fundamental to understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in many chemical reactions. The energy of the HOMO is related to a molecule's ability to donate electrons (nucleophilicity), while the LUMO's energy relates to its ability to accept electrons (electrophilicity). ripublication.com The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability; a larger gap implies higher stability and lower reactivity. mdpi.comripublication.com

In this compound:

HOMO: Expected to be primarily localized on the electron-rich aminopyridine ring, specifically with significant contributions from the nitrogen atom of the amine group and the π-system of the ring. This indicates that the initial electrophilic attack will likely occur at the positions activated by the amine group.

LUMO: Predicted to be distributed across the pyridine ring, significantly influenced by the electron-withdrawing trifluoromethoxy group. This region represents the most probable site for nucleophilic attack.

| Parameter | Predicted Value (Illustrative) | Implication |

| HOMO Energy | -6.5 eV | Indicates moderate electron-donating capability (nucleophilicity). mdpi.com |

| LUMO Energy | -1.2 eV | Indicates susceptibility to nucleophilic attack. mdpi.com |

| HOMO-LUMO Gap | 5.3 eV | Suggests good kinetic stability. mdpi.comripublication.com |

This is an interactive data table. (Simulated)

Quantum Chemical Modeling of Reaction Pathways and Regioselectivity

Beyond static properties, quantum chemical calculations can model the pathways of chemical reactions, including the structures and energies of transition states. nih.gov This allows for the prediction of reaction kinetics and regioselectivity. For a substituted pyridine like this compound, a key question is the site of electrophilic aromatic substitution.

The molecule has two main directing groups:

Amine (-NH₂): A powerful activating, ortho-, para-directing group.

Trifluoromethoxy (-OCF₃): A deactivating, meta-directing group due to its strong inductive electron withdrawal.

Computational modeling of the reaction pathway for an electrophilic attack (e.g., nitration or halogenation) would involve calculating the activation energies for the attack at each possible position on the ring. The results would likely predict that the activating effect of the amine group dominates, directing incoming electrophiles primarily to the positions ortho and para to it (positions 4 and 6). However, the strong deactivating and steric effects of the adjacent trifluoromethoxy group would likely disfavor attack at position 2 and could influence the ortho/para ratio. Such calculations provide crucial insights for synthetic chemists planning to functionalize this molecule further. nih.gov

Advanced Computational Techniques for Predicting Molecular Interactions

To understand how this compound might interact with other molecules, such as a biological target, more advanced computational methods can be employed. Techniques like the Quantum Theory of Atoms in Molecules (QTAIM) can analyze the electron density topology to characterize the nature of chemical bonds and non-covalent interactions like hydrogen bonds. researchgate.net

Furthermore, methods for calculating and visualizing non-covalent interactions (NCI) can reveal subtle forces like van der Waals interactions, π-π stacking, and C-H···F or C-H···O hydrogen bonds, which are crucial for molecular recognition and crystal packing. researchgate.net For example, analyzing the interaction of this molecule with a protein active site would involve mapping these non-covalent interactions to predict the most stable binding mode, a process central to computational drug design. nih.govscispace.com These advanced techniques provide a detailed picture of the intermolecular forces that govern the molecule's behavior in a condensed phase or a biological environment.

Integration of Machine Learning in Fluorinated Heterocycle Design

The integration of machine learning (ML) is revolutionizing the design and discovery of novel fluorinated heterocyclic compounds. By leveraging computational power to analyze vast chemical datasets, ML models can rapidly predict molecular properties and guide synthetic efforts, significantly accelerating the development of molecules with desired characteristics. This data-driven approach is particularly valuable for navigating the complex chemical space of fluorinated heterocycles, where the unique effects of fluorine can be difficult to predict using traditional methods alone. arxiv.orgatomwise.com

Machine learning models are increasingly being developed to forecast the physicochemical and biological properties of fluorinated molecules, which are critical for applications in pharmaceuticals and materials science. blackthorn.ai A significant challenge in this area has been the accurate prediction of properties like lipophilicity (logP) and acidity/basicity (pKa) for fluorine-containing compounds, as standard prediction methods often struggle due to a lack of sufficient experimental data. blackthorn.ai To address this, researchers have curated specialized datasets of fluorinated and non-fluorinated compounds to train and fine-tune a variety of ML models, including linear regressions, tree-based models, and neural networks. blackthorn.ai These models have demonstrated success in predicting key drug-like properties, thereby aiding in the rational design of new molecular entities. blackthorn.ai

An extensive machine learning procedure was employed to create multivariate linear regression models to predict the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) by fluorinated derivatives of Cinchona alkaloids. mdpi.com These models, which showed high predictive accuracy (predicted R² values of 0.9932 and 0.9879 for different derivatives), were thoroughly cross-validated to prevent overfitting. mdpi.com The study highlighted that compounds featuring a trifluoromethoxy group were among those evaluated, demonstrating the direct applicability of ML to molecules with the same fluorinated substituent as this compound. mdpi.com Such validated models allow for a "smart guided search" for new, potent, and selective enzyme inhibitors. mdpi.com

The development of sophisticated ML architectures, such as graph neural networks (GNNs), has enabled even more nuanced predictions. For instance, the FIA-GNN model was trained on a large dataset of nearly 49,000 molecules to predict Fluoride (B91410) Ion Affinity (FIA), a key indicator of Lewis acidity. researchgate.netnih.gov This model uses the SMILES string of a Lewis acid as its sole input to predict gas and solution phase FIA values with a mean absolute error of just 14 kJ mol⁻¹. researchgate.netnih.gov This level of accuracy across a wide energetic range is a significant achievement. researchgate.netnih.gov Other ML approaches have successfully used neural networks with SMILES-based molecular encodings to predict the fluorination strength of various electrophilic N-F reagents, which is crucial for planning synthetic routes. rsc.org

A key aspect of modern ML applications in chemistry is the move towards interpretability, often termed explainable AI (XAI). arxiv.org Instead of treating models as "black boxes," researchers use XAI techniques to understand the chemical reasoning behind a model's predictions. arxiv.org By using chemically meaningful descriptors, such as those derived from Hammett linear free-energy relationships, ML models can identify which structural features and substituent positions are most influential in modulating a molecule's properties. arxiv.org This synergy between machine learning and chemical intuition helps to bridge the gap between computational prediction and human-led molecular design, enhancing the scientific understanding of chemical reactivity. arxiv.org

The table below summarizes various machine learning approaches applied to the design and analysis of fluorinated compounds.

| Predicted Property | ML Model Type | Input Descriptors | Application Area | Reference |

| Lipophilicity (logP/logD), Acidity (pKa) | Linear, Tree-based, Neural Networks | Substructure Mask Explanation (SME) | Drug Discovery | blackthorn.ai |

| Cholinesterase Inhibition (Kᵢ) | Multivariate Polynomial Regression | Principal Components of Potential Energy Surfaces | Drug Discovery (Alzheimer's Disease) | mdpi.com |

| Fluoride Ion Affinity (FIA) / Lewis Acidity | Graph Neural Network (GNN) | SMILES String | Catalyst and Reagent Design | researchgate.netnih.gov |

| Fluorination Strength | Neural Network | SMILES-based molecular and categorical descriptors | Synthetic Chemistry | rsc.org |

| Lewis Acidity | Interpretable ML Models | Ab initio computed features, Hammett parameters | Rational Molecular Design | arxiv.org |

Academic and Research Applications of 2 Trifluoromethoxy Pyridin 3 Amine As a Core Building Block

Role in the Synthesis of Advanced Agrochemical Candidates

The trifluoromethoxypyridine motif is a key structural element in a number of modern agrochemicals. The introduction of this group can significantly enhance the biological activity and metabolic stability of the resulting compounds.

Precursors for Herbicides with Trifluoromethoxypyridine Motifs

While direct examples of 2-(Trifluoromethoxy)pyridin-3-amine being a precursor for commercialized herbicides are not extensively documented in publicly available literature, its structural analogues with trifluoromethyl groups are pivotal in herbicide synthesis. For instance, 2-chloro-5-(trifluoromethyl)pyridine (B1661970) is a key intermediate for producing selective herbicides. This suggests the potential of trifluoromethoxy-substituted pyridines in developing new herbicidal agents. The synthesis of herbicides like flazasulfuron (B46402) utilizes trifluoromethylpyridine intermediates. researchoutreach.org Herbicidal derivatives of 2-trifluoromethyl-3-pyridine carboxylic acid have also been developed. google.com

Intermediates for Insecticides and Fungicides

The trifluoromethylpyridine scaffold is integral to various insecticides and fungicides. nih.govjst.go.jp For example, 2,3-dichloro-5-(trifluoromethyl)pyridine (B150209) serves as a starting material for the insecticide chlorfluazuron. researchoutreach.org Another significant insecticide, flonicamid, which is effective against aphids, incorporates a 4-trifluoromethyl-pyridine structure. researchoutreach.org In the realm of fungicides, 3-chloro-5-(trifluoromethyl)pyridin-2-amine is an intermediate in the synthesis of fluazinam (B131798). nih.gov The utility of these related compounds underscores the potential of this compound as a valuable intermediate for developing novel insecticides and fungicides with enhanced efficacy and desirable physicochemical properties.

Contribution to Medicinal Chemistry Research via Novel Scaffold Development

The unique properties of the trifluoromethoxy group, such as its high lipophilicity and metabolic stability, make this compound an attractive scaffold for medicinal chemistry research. nih.govekb.eg

Synthesis of Fluorinated Heterocyclic Ligands for Biological Targets

Fluorinated heterocycles are of great interest in drug discovery. mdpi.com The trifluoromethoxy-substituted pyridine (B92270) ring can act as a bioisostere for other chemical groups, potentially improving the pharmacological profile of a drug candidate. The synthesis of fluorinated and fluoroalkylated heterocycles often involves cycloaddition reactions where the electron-withdrawing nature of the fluoroalkyl group enhances reactivity. nih.gov While specific ligands derived directly from this compound are not extensively detailed, the synthesis of related fluorinated pyridine ligands for various biological targets is a common strategy in medicinal chemistry. For example, trifluoromethyl-substituted pyridine-oxazoline ligands have been used in asymmetric catalysis to produce biologically interesting molecules. acs.org

Scaffold for Design of Research Probes and Complex Molecule Synthesis

The development of new synthetic methodologies is crucial for advancing chemical biology and drug discovery. This compound can serve as a versatile scaffold for creating complex molecular architectures and research probes. For instance, three-component reactions, such as amino etherification of alkenes, allow for the direct incorporation of amine-containing fragments into complex molecules, a process relevant to the functionalization of scaffolds like this compound. acs.org The synthesis of complex heterocyclic systems, such as furo[3,2-c]pyridine (B1313802) derivatives, has been achieved using trifluoromethyl-substituted phenylpyridines, illustrating the utility of such building blocks in constructing diverse molecular frameworks. researchgate.net

Development of Catalytic Systems and Reagents

The application of this compound in the development of catalytic systems and as a specialized reagent is an emerging area of research. The electronic properties imparted by the trifluoromethoxy group can influence the reactivity and selectivity of catalytic processes. While direct examples are not widely reported, related trifluoromethyl-substituted pyridines have been utilized as ligands in transition metal catalysis. For example, a trifluoromethyl-substituted pyridine-oxazoline ligand, in a complex with palladium, has shown high catalytic activity and enantioselectivity in the addition of arylboronic acids to cyclic N-sulfonylketimines. acs.org Furthermore, reagents like DMPU/HF have proven effective for the synthesis of fluorinated tetrahydropyrans and piperidines, highlighting the ongoing development of new fluorination reagents and methods. nih.gov

常见问题

Basic Research Questions

Q. What are the most reliable synthetic routes for 2-(trifluoromethoxy)pyridin-3-amine, and how do reaction conditions influence yield?

- Methodological Answer :

-

Microwave-assisted synthesis : Reduces reaction time by 50–70% compared to conventional heating (e.g., 30 minutes vs. 6 hours) while maintaining yields >80% ().

-

Suzuki-Miyaura cross-coupling : Use 2-chloro-3-nitropyridine and boronic acids under Pd catalysis. Optimize with NaOtBu as base in dioxane at 80°C (isolated yield: ~30%) ( ).

-

Key variables : Solvent polarity (dioxane > DMF), temperature (80–100°C), and catalyst loading (1–5 mol% Pd).

Table 1 : Comparison of Synthetic Methods

Method Yield (%) Time Key Conditions Reference Microwave-assisted 85 30 min DMF, 120°C, K₂CO₃ Suzuki-Miyaura coupling 30 12 hr Pd(OAc)₂, NaOtBu, dioxane

Q. How can researchers characterize the structural and electronic properties of this compound?

- Methodological Answer :

- Spectroscopy : ¹⁹F NMR to confirm trifluoromethoxy group (δ ~ -55 to -60 ppm). ¹H NMR for amine protons (δ ~ 5.5–6.0 ppm) ().

- X-ray crystallography : Resolve steric effects of the trifluoromethoxy group; compare bond angles with DFT-optimized structures ( ).

- Validation : Cross-check experimental vs. computed IR spectra (B3LYP/6-31G* basis set) to confirm electron-withdrawing effects.

Q. What experimental strategies assess the compound’s stability under varying pH and temperature?

- Methodological Answer :

- Hydrolytic stability : Incubate in buffers (pH 1–13) at 37°C for 24 hours. Monitor degradation via HPLC; trifluoromethoxy groups show stability at pH 4–9 ().

- Thermal stability : Use TGA/DSC to identify decomposition onset (>200°C).

- Light sensitivity : Conduct accelerated photodegradation studies (ICH Q1B guidelines).

Q. How can researchers evaluate the bioactivity of this compound derivatives?

- Methodological Answer :

- In vitro assays : Screen for kinase inhibition (e.g., EGFR, IC₅₀ < 1 µM) or antimicrobial activity (MIC against Gram-negative bacteria) ().

- Computational modeling : Perform molecular docking (AutoDock Vina) to predict binding affinity to COX-2 or other targets ().

- Dose-response validation : Use Hill slope analysis to confirm sigmoidal curves (R² > 0.95).

Advanced Research Questions

Q. How does the trifluoromethoxy group influence regioselectivity in electrophilic substitution reactions?

- Methodological Answer :

- Directing effects : The -OCF₃ group is meta-directing due to its strong electron-withdrawing nature. Compare nitration (HNO₃/H₂SO₄) outcomes with/without the group ().

- Competitive experiments : React with Br₂/FeBr₃; quantify para/meta ratios via GC-MS.

- DFT calculations : Map electrostatic potential surfaces (EPS) to predict attack sites ( ).

Q. What strategies resolve contradictions in reported electron density distributions for pyridine derivatives?

- Methodological Answer :

- Colle-Salvetti correlation-energy method : Apply density-functional formulas to map electron density (ρ(r)) and local kinetic energy ( ).

- Validation : Compare experimental X-ray charge densities with theoretical models (Bader analysis).

- Case study : Discrepancies in amine lone pair delocalization resolved via Laplacian (∇²ρ) analysis.

Q. How can catalytic systems be optimized for C–N bond formation in derivatives of this compound?

- Methodological Answer :

- Pd vs. Cu catalysis : Pd(OAc)₂ gives higher yields (>70%) for Buchwald-Hartwig amination vs. CuI (<50%) ( ).

- Ligand screening : Test BINAP vs. Xantphos; Xantphos improves steric tolerance for bulky amines.

- DOE optimization : Use a 3² factorial design (temperature: 80–120°C; catalyst loading: 1–5 mol%).

Q. What methodologies address data contradictions between in vitro bioactivity and in silico predictions?

- Methodological Answer :

- False-positive mitigation : Re-test hits in counter-screens (e.g., luciferase interference assays) ().

- ADME profiling : Measure logP (HPLC) and plasma protein binding (equilibrium dialysis) to explain poor in vivo efficacy despite high in vitro activity ().

- Meta-analysis : Compare QSAR models (CoMFA vs. HQSAR) for consensus predictions.

Data Contradiction Analysis

Case Study : Discrepant yields in Suzuki-Miyaura couplings ( vs. 15):

- Root cause : Differences in base (NaOtBu vs. K₃PO₄) and solvent (dioxane vs. toluene).

- Resolution : Standardize conditions using a DoE approach to identify optimal parameters.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。